molecular formula C10H7BrFN B14136071 2-(Bromomethyl)-5-fluoroquinoline CAS No. 346604-39-5

2-(Bromomethyl)-5-fluoroquinoline

Cat. No.: B14136071
CAS No.: 346604-39-5
M. Wt: 240.07 g/mol
InChI Key: NLGGQSGMWXCHGD-UHFFFAOYSA-N
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Description

The Significance of Quinoline (B57606) and Fluoroquinoline Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The quinoline framework is a cornerstone of modern organic and medicinal chemistry. nih.govresearchgate.net First isolated from coal tar in 1834, its derivatives are found in a wide array of biologically active compounds. iipseries.orgwikipedia.org The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse range of pharmacological activities. nih.gov This structural adaptability has made quinoline and its analogues attractive targets for synthetic chemists. iipseries.org

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. In the context of quinolines, the introduction of a fluorine atom can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Fluoroquinolones, for instance, have been widely used in the development of antibacterial agents. nih.gov The unique properties imparted by fluorine make fluoroquinoline scaffolds highly valuable in the design of novel compounds for various research applications. nih.gov

The significance of these scaffolds extends to their utility as intermediates in the synthesis of more complex molecules. The reactivity of the quinoline ring system, combined with the specific effects of the fluorine substituent, provides a powerful platform for the construction of new chemical entities with tailored properties. mdpi.com

Historical Evolution of Quinoline Core Synthesis Methodologies

The synthesis of the quinoline core has a rich history dating back to the 19th century. numberanalytics.com The first successful laboratory synthesis was reported by Zdenko Hans Skraup in 1880. iipseries.org The Skraup synthesis, which involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene, remains a classic method for preparing quinolines. iipseries.orgnumberanalytics.com

Following the Skraup synthesis, a multitude of other named reactions for quinoline synthesis were developed, each offering different advantages in terms of substrate scope and reaction conditions. Some of the most notable methods include:

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. numberanalytics.comresearchgate.net

Combes Quinoline Synthesis: Involves the reaction of anilines with β-diketones. wikipedia.org

Conrad-Limpach Synthesis: Utilizes anilines and β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org

Friedländer Synthesis: A condensation reaction between a 2-aminobenzaldehyde (B1207257) or ketone and a compound containing a reactive methylene (B1212753) group. wikipedia.orgnih.gov

Pfitzinger Reaction: The reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids. iipseries.orgwikipedia.org

Gould-Jacobs Reaction: Begins with an aniline (B41778) and ethyl ethoxymethylenemalonate. wikipedia.org

These classical methods laid the foundation for quinoline chemistry and are still in use today. iipseries.org Over the years, significant advancements have been made to develop more efficient, milder, and environmentally friendly synthetic protocols. Modern approaches often employ transition-metal catalysis, C-H activation strategies, and other innovative techniques to construct the quinoline scaffold with greater control and diversity. mdpi.com

Contextualizing 2-(Bromomethyl)-5-fluoroquinoline within the Broader Fluoroquinoline Class for Chemical Research

2-(Bromomethyl)-5-fluoroquinoline belongs to the broader class of fluoroquinoline derivatives and serves as a key building block in organic synthesis. The presence of three key structural features defines its chemical reactivity and utility: the quinoline core, the fluorine substituent at the 5-position, and the bromomethyl group at the 2-position.

The quinoline core provides the fundamental heterocyclic framework. The fluorine atom at the 5-position can influence the electron distribution within the aromatic system, potentially altering its reactivity and providing a site for further functionalization or interaction with other molecules. The most reactive part of the molecule for synthetic transformations is the bromomethyl group at the 2-position. The bromine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of substituents at this position, making 2-(Bromomethyl)-5-fluoroquinoline a valuable intermediate for the synthesis of a diverse range of 2-substituted-5-fluoroquinoline derivatives. These derivatives can then be evaluated for their potential applications in various fields of chemical research.

Interactive Data Table: Properties of 2-(Bromomethyl)-5-fluoroquinoline

PropertyValue
IUPAC Name 2-(Bromomethyl)-5-fluoroquinoline
Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
Appearance Not explicitly stated in the provided results
CAS Number Not explicitly found in the provided results

Properties

CAS No.

346604-39-5

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

2-(bromomethyl)-5-fluoroquinoline

InChI

InChI=1S/C10H7BrFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2

InChI Key

NLGGQSGMWXCHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CBr)C(=C1)F

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 5 Fluoroquinoline and Analogous Structures

Precursor Synthesis Strategies for Halogenated Quinoline (B57606) Derivatives

The synthesis of complex halogenated quinolines often begins with the preparation of simpler, functionalized precursors. These strategies involve the targeted introduction of halogen atoms and other essential functionalities onto the quinoline scaffold or its precursors.

Bromination Reactions for Methylquinoline Intermediates

The introduction of a bromine atom onto a methylquinoline scaffold is a key step in the synthesis of 2-(bromomethyl)-5-fluoroquinoline. The bromination of 8-substituted quinolines has been investigated to optimize yields and isolation conditions. For instance, the bromination of 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) can yield a mixture of mono- and di-bromo derivatives. researchgate.net Specifically, the reaction of 8-aminoquinoline with bromine can produce 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. researchgate.net

The bromination of the methyl group at the 2-position of the quinoline ring is another critical transformation. While direct bromination of 2-methylquinoline (B7769805) can be challenging, various reagents and conditions have been explored to achieve this. N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated methyl groups. nih.gov The reaction conditions, such as solvent and temperature, play a crucial role in the selectivity and yield of the desired brominated product.

A study on the bromination of methyl 2-methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates demonstrated the formation of 2-(dibromomethyl)-6-methylquinoline-4-carboxylate, indicating that successive bromination of the methyl group can occur. researchgate.net Another approach involves the use of alkyl bromides as brominating agents. A copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides has been developed, offering an efficient method for introducing bromine at a specific position. beilstein-journals.org

Strategies for Introducing Fluorine into Quinoline Systems

The incorporation of fluorine into the quinoline ring system can significantly alter the compound's biological and physicochemical properties. google.comnih.gov Several methods have been developed for the fluorination of quinolines.

One approach is the direct C-H fluorination of the quinoline ring. Recent advancements have described a palladium-catalyzed method for the aromatic C-H fluorination using mild electrophilic fluorinating reagents. acs.org Another method involves a photosensitized, electron-transfer-enabled concerted nucleophilic fluorination of azaarenes, including quinolines. acs.org

Alternatively, fluorine can be introduced by starting with a fluorinated precursor. For example, 2-bromo-5-fluoroaniline (B94856) can be synthesized from 4-fluoroaniline (B128567) through a multi-step process involving acylation, nitration, bromination, and reduction. google.comchemicalbook.com This fluorinated aniline (B41778) can then be used in classical quinoline synthesis reactions to construct the 5-fluoroquinoline (B1202552) core. The synthesis of new fluorinated quinoline analogs has been achieved using 2-fluoroaniline (B146934) as a starting material. mdpi.com

The unique properties of organofluorine molecules arise from factors such as the high electronegativity of fluorine, the strength of the C-F bond, and increased hydrophobicity. google.com These properties are often exploited in the design of pharmaceuticals. In fact, over 10% of all pharmaceutical drugs sold contain a fluorine atom. google.com

Direct Synthetic Routes Towards 2-(Bromomethyl)-5-fluoroquinoline

A plausible direct route could involve the reaction of a suitably substituted 2-methyl-5-fluoroquinoline with a brominating agent like N-bromosuccinimide (NBS) under radical conditions (e.g., using a radical initiator like AIBN or exposure to UV light). The synthesis of the 2-methyl-5-fluoroquinoline precursor itself can be achieved through various classical quinoline syntheses, as detailed in the following section, using a fluorinated aniline as a starting material.

Established General Methodologies for Quinoline and Fluoroquinoline Core Construction

The construction of the quinoline and fluoroquinoline core is fundamental to the synthesis of the target compound. Numerous classical and modern synthetic methods are available for this purpose.

Classical Cyclization Reactions (e.g., Skraup, Friedländer, Combes, Doebner-von Miller, Conrad-Limpach)

Several named reactions have been the cornerstone of quinoline synthesis for over a century. nih.gov These methods typically involve the cyclization of anilines with various carbonyl compounds.

Skraup Synthesis: This reaction involves the synthesis of quinoline from aniline, sulfuric acid, glycerol (B35011), and a mild oxidizing agent. pharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by addition of aniline and subsequent cyclization and oxidation. pharmaguideline.com

Friedländer Synthesis: This method provides 2-substituted quinoline derivatives through the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a ketone or aldehyde containing an α-methylene group in the presence of a base. pharmaguideline.comnih.gov

Combes Synthesis: In this reaction, an aniline is condensed with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized with acid to yield a 2,4-disubstituted quinoline. pharmaguideline.comiipseries.org

Doebner-von Miller Synthesis: This is a variation of the Skraup synthesis where α,β-unsaturated aldehydes or ketones react with anilines in the presence of an acid catalyst. nih.govpharmaguideline.com

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. Depending on the reaction conditions, it can yield either a 4-quinolone or a 2-quinolone. pharmaguideline.com

These classical methods can be adapted to synthesize fluoroquinolines by using a fluorinated aniline, such as 2-bromo-5-fluoroaniline, as the starting material.

Multicomponent Reaction Approaches for Quinoline Synthesis

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for synthesizing complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org MCRs offer advantages such as high atom economy and the ability to generate diverse molecular structures. rsc.orgrsc.org

Metal-Catalyzed and Transition Metal-Free Synthesis Strategies

The synthesis of quinoline derivatives has been significantly advanced by both metal-catalyzed and transition-metal-free strategies. Metal-catalyzed reactions, particularly those employing palladium and copper, are instrumental in forming the quinoline core and introducing various functional groups. rsc.orgnih.gov For instance, palladium-catalyzed coupling reactions are widely used for C-C and C-N bond formation in the synthesis of fluoroquinolone analogues. rsc.org A library of fluoroquinolone-nuclease conjugates has been developed, with the synthesis of Cu(II) complexes showing significant activity. rsc.orgnih.gov These metal complexes often play a dual role, acting as catalysts in the synthesis and conferring specific biological properties to the final molecule. mdpi.com

Conversely, the drive towards more sustainable and cost-effective chemistry has spurred the development of transition-metal-free synthetic routes. hznu.edu.cn These methods often rely on the inherent reactivity of the starting materials under specific conditions, sometimes employing organocatalysts or simply heat and a suitable solvent system. mdpi.com One novel metal-free approach involves the [5 + 1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids, which serve as both the C1 synthon and the source of the fluoroalkyl group, to produce 2-fluoroalkylated quinolines. nih.gov Furthermore, metal-free methods for the C-H fluoroalkoxylation of related quinoxalinones have been developed using hypervalent iodine reagents, avoiding the need for transition metals and often proceeding under solvent-free conditions. hznu.edu.cn

Synthetic StrategyCatalyst/ReagentKey FeaturesRelevant Compounds
Metal-CatalyzedPd(OAc)₂, Cu(II) complexesEfficient C-C and C-N bond formation, potential for catalytic antibiotic activity. rsc.orgnih.govFluoroquinolone-nuclease conjugates, Metal(II) complexes of fleroxacin. rsc.orgmdpi.com
Transition-Metal-FreePolyfluoroalkanoic acids, Hypervalent iodine(III)Avoids metal contamination, uses low-cost reagents, can be performed under solvent-free conditions. hznu.edu.cnnih.gov2-Fluoroalkylated quinolines, Fluoroalkoxylated quinoxalinones. hznu.edu.cnnih.gov

Sustainable and Green Chemistry Approaches in Fluoroquinoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fluoroquinolones to mitigate the environmental impact of traditional methods. bohrium.comprimescholars.comresearchgate.net Conventional approaches often suffer from drawbacks such as the use of expensive and hazardous reagents, large volumes of toxic solvents, and high energy consumption. primescholars.comresearchgate.net Green chemistry seeks to address these issues by designing processes that are more cost-effective, safer for human health, and environmentally benign. bohrium.comresearchgate.net

Key aspects of green chemistry in fluoroquinoline synthesis include the use of eco-friendly solvents, the development of recyclable catalysts, and the application of energy-efficient reaction conditions. bohrium.comijbpas.com These strategies not only reduce waste and pollution but can also lead to higher yields and shorter reaction times. ijbpas.comresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating the synthesis of fluoroquinolones and related heterocyclic compounds. ijbpas.combiotage.co.jp This technique utilizes the ability of microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times compared to conventional heating methods. ijbpas.combiotage.co.jp For instance, multi-step syntheses that traditionally take weeks to complete can be accomplished in minutes using a controlled microwave synthesizer. biotage.co.jp

The application of microwave irradiation has been shown to improve yields and reduce the formation of by-products in various reactions, including the synthesis of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides. nih.gov In the context of fluoroquinolone synthesis, microwave heating has been successfully applied to steps such as the formation of N,N-dimethylenaminone intermediates and subsequent cyclization reactions, with significant time savings and high yields. biotage.co.jp

Reaction StepConventional Method TimeMicrowave-Assisted TimeYield (%)
N,N-dimethylenaminone formationSeveral hours5 minutes at 150°C84
Enamine formationNot specified3 minutes at 75°C86
Cyclization5 hours at 100°C10 minutes at 150°CNot specified
Aromatic nucleophilic substitution7 days15 minutes at 170°CNot specified

Data compiled from a study on controlled microwave-assisted synthesis of fluoroquinolones. biotage.co.jp

Solvent-Free and Aqueous Medium Reaction Conditions

A cornerstone of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net Consequently, performing reactions under solvent-free conditions or in aqueous media is highly desirable. ijbpas.comresearchgate.net Solvent-free reactions, often facilitated by microwave irradiation, can lead to cleaner products and simpler work-up procedures. ijbpas.com

The use of water as a solvent is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Researchers have successfully developed one-pot syntheses of fluoroquinolones in aqueous media, demonstrating the feasibility of this green approach. researchgate.net These methods contribute to a more sustainable manufacturing process by avoiding the use of harmful organic solvents. primescholars.com

Utilization of Recyclable Catalytic Systems and Photocatalysis

The development of recyclable catalysts is a key area of research in green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. nih.govgoogle.com Nanostructured catalysts, in particular, have shown great promise due to their high activity and potential for recovery and reuse. nih.govmdpi.com These catalysts can be immobilized on various supports, facilitating their separation from the reaction mixture and subsequent recycling. researchgate.net The use of recyclable catalysts has been successfully demonstrated in various organic transformations, contributing to more sustainable chemical syntheses. nsf.gov

Photocatalysis represents another innovative green chemistry approach, utilizing light to drive chemical reactions. nih.gov This method has been effectively employed for the degradation of fluoroquinolone contaminants in wastewater, using photocatalysts like titanium dioxide (TiO₂) under natural sunlight. researchgate.net Photocatalytic degradation can be significantly faster than direct photolysis, offering an efficient method for environmental remediation. researchgate.net Recent research has also focused on developing novel heterojunction photocatalysts, such as MnNb₂O₆/g-C₃N₄, for the efficient degradation of antibiotics like ciprofloxacin (B1669076) under visible light. cgu.edu.tw These advanced materials exhibit enhanced photocatalytic activity due to improved charge separation and transfer. nih.govmdpi.comnih.gov

Green Chemistry ApproachKey FeaturesExamples
Recyclable CatalystsReduced waste, cost-effective, suitable for continuous flow systems. google.comresearchgate.netPalladium nanoparticles on polymer supports, magnetic nanoparticles. nih.govresearchgate.net
PhotocatalysisUses light energy, effective for degradation of pollutants, can use sunlight. nih.govresearchgate.netTiO₂-mediated degradation of fluoroquinolones, MnNb₂O₆/g-C₃N₄ for ciprofloxacin degradation. researchgate.netcgu.edu.tw

Regioselective Functionalization and Derivatization of the Quinoline Nucleus

The functionalization of the quinoline scaffold is of paramount importance for modulating the biological activity of the resulting compounds. mdpi.comnih.gov C-H activation has emerged as a powerful and atom-economical strategy for the direct introduction of functional groups at specific positions of the quinoline ring, avoiding the need for pre-functionalized substrates. mdpi.comnih.gov

Transition metal catalysis plays a crucial role in achieving regioselectivity in these functionalization reactions. mdpi.com For example, palladium-catalyzed arylation of quinoline N-oxides can be directed to the C2 position. mdpi.com Similarly, copper-catalyzed reactions have been developed for the C2-sulfoximination and C2-carbamoylation of quinoline N-oxides. mdpi.com

Beyond C-H activation, other methods are employed for the derivatization of the quinoline nucleus. The modification of the carboxyl group at the C-3 position of fluoroquinolones is a common strategy to create hybrid molecules with novel properties. nih.gov For example, the carboxyl group can be converted into various heterocyclic rings, such as 1,3,4-oxadiazoles, or modified to form amides and esters. nih.govnih.gov These derivatizations can influence the compound's solubility, steric properties, and interaction with biological targets. nih.gov

Functionalization StrategyPositionReagents/CatalystsResulting Moiety
Pd-catalyzed ArylationC2Pd catalystAryl group
Cu-catalyzed SulfoximinationC2CuBrSulfoximine group
Cu-catalyzed CarbamoylationC2CuBr, TBHPCarbamoyl group
Carboxyl group modificationC3VariousHeterocycles (e.g., 1,3,4-oxadiazole), amides, esters

Table based on review of regioselective functionalization of quinolines. mdpi.comnih.gov

Reactivity and Advanced Chemical Transformations of 2 Bromomethyl 5 Fluoroquinoline

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The 2-(bromomethyl) group on the quinoline (B57606) ring is analogous to a benzylic bromide, rendering the bromine atom an excellent leaving group and the adjacent methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of 2-(bromomethyl)-5-fluoroquinoline, enabling the introduction of a wide array of functional groups.

The general scheme for nucleophilic substitution at the bromomethyl position involves the displacement of the bromide ion by a nucleophile (Nu:), as depicted below:

Generated code

A variety of nucleophiles can be employed in this reaction, leading to a diverse set of derivatives. Common nucleophiles include amines, alcohols, thiols, and carbanions. For instance, reaction with primary or secondary amines yields the corresponding aminomethylquinolines, while reaction with alkoxides or phenoxides affords ether derivatives. Thiolates react to form thioethers, and stabilized carbanions can be used to forge new carbon-carbon bonds.

While specific examples for 2-(bromomethyl)-5-fluoroquinoline are not extensively documented in publicly available literature, the reactivity can be inferred from similar systems. For example, 2-(chloromethyl)quinolines readily undergo nucleophilic substitution. enamine.net The bromo derivative is expected to be even more reactive. In a related context, the synthesis of novel levofloxacin (B1675101) derivatives involves the reaction of N-desmethyl levofloxacin with various thienylethyl bromide derivatives, showcasing the facile displacement of bromide by a secondary amine on a piperazine (B1678402) ring. nih.gov

NucleophileReagent ExampleProduct TypeReference
AmineSecondary Amine (e.g., piperazine)2-(Aminomethyl)-5-fluoroquinoline nih.gov
AlcoholSodium Methoxide2-(Methoxymethyl)-5-fluoroquinolineInferred
ThiolSodium Thiophenoxide2-(Phenylthiomethyl)-5-fluoroquinolineInferred
AzideSodium Azide2-(Azidomethyl)-5-fluoroquinoline mdpi.com

This table presents expected products based on the known reactivity of similar halomethyl-substituted heterocycles.

The reaction conditions for these substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The presence of a non-nucleophilic base is sometimes required to scavenge the HBr generated if the nucleophile is a neutral amine or alcohol.

Intramolecular Cyclization and Annulation Reactions of Derivatives

The derivatives of 2-(bromomethyl)-5-fluoroquinoline, particularly those generated via nucleophilic substitution, can be designed to undergo subsequent intramolecular cyclization reactions. This strategy is a powerful tool for the construction of novel polycyclic heterocyclic systems fused to the quinoline core.

A common approach involves introducing a nucleophilic group at a suitable position on a side chain attached to the 2-methyl position. This nucleophile can then attack a position on the quinoline ring or a functional group appended to it, leading to ring closure. For example, if a derivative is prepared with a side chain containing a primary amine, this amine could potentially attack an activated position on the quinoline ring, although this would likely require harsh conditions or specific activation.

A more facile approach involves the generation of aza-ortho-quinone methides from related o-chloromethyl anilines, which then undergo formal [4+2] annulation reactions with enolates. vcu.edu While not a direct reaction of a 2-(bromomethyl)-5-fluoroquinoline derivative, this illustrates a powerful cyclization strategy for related structures.

Another example of intramolecular cyclization is seen in the reaction of 2-chloro-3-(hydrazonomethyl)quinoline with various aldehydes, which, although not involving the methyl group, demonstrates the propensity of the quinoline system to participate in annulation reactions to form fused systems like tetrazolo[1,5-a]quinolines. nih.gov

Starting DerivativeReaction TypeProduct TypeReference
o-chloromethyl anilines[4+2] Annulation3,4-dihydroquinolin-2(1H)-ones vcu.edu
2-chloro-3-(hydrazonomethyl)quinolineCyclocondensationFused hydrazono-quinolines nih.gov
4-Chloro-8-methylquinolin-2(1H)-oneAzidation followed by cyclizationTetrazolo[1,5-a]quinoline mdpi.com

This table showcases examples of cyclization and annulation reactions from related quinoline systems, illustrating potential pathways for derivatives of 2-(bromomethyl)-5-fluoroquinoline.

Electrophilic and Radical Reactions on the Fluoroquinoline Ring System

The 5-fluoroquinoline (B1202552) ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the fluorine atom and the quinoline nitrogen. However, reactions can still occur under forcing conditions, and the directing effects of the existing substituents will play a crucial role. The fluorine atom is an ortho-, para-director, while the quinoline ring itself is generally substituted at positions 5 and 8. The interplay of these directing effects in 2-(bromomethyl)-5-fluoroquinoline would likely lead to complex product mixtures in electrophilic substitution reactions.

Radical reactions, on the other hand, offer alternative pathways for functionalization. The bromomethyl group itself is often introduced via a radical bromination of a corresponding 2-methylquinoline (B7769805) derivative using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

Further radical reactions on the quinoline core are less common but can be envisioned. For instance, radical addition to the C=N bond or to the aromatic system could potentially occur under specific conditions, though these are not typically high-yielding or selective processes.

Derivatization Strategies of the 5-Fluoro-Quinoline Core

Beyond the reactions of the bromomethyl group, the 5-fluoroquinoline core offers several avenues for further derivatization. The fluorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution (SNAAr), especially if the ring is further activated by electron-withdrawing groups or under specific catalytic conditions. However, displacing a fluorine atom on an aromatic ring typically requires harsh conditions or the presence of a strong nucleophile.

A more common strategy for modifying the quinoline core is through metal-catalyzed cross-coupling reactions. If the bromine of the bromomethyl group is first substituted, the resulting derivative could potentially be subjected to C-H activation and subsequent coupling reactions, although this is a more advanced and less predictable approach.

A more direct derivatization would involve the introduction of other functional groups onto the quinoline ring prior to or after the modification of the bromomethyl group. For example, nitration or sulfonation could be attempted, though the regioselectivity might be an issue. Subsequent reduction of a nitro group to an amine would open up a vast array of further derivatization possibilities, including diazotization and Sandmeyer reactions.

The synthesis of various fluoroquinolone analogs often involves the modification of a carboxylic acid group at the 3-position or a piperazine moiety at the 7-position. nih.govnih.gov While 2-(bromomethyl)-5-fluoroquinoline lacks these specific handles, similar strategies could be applied if such groups were incorporated into the molecule.

Mechanistic Investigations of Key Transformation Pathways

The primary transformation pathway for 2-(bromomethyl)-5-fluoroquinoline is the nucleophilic substitution at the methylene carbon. This reaction is expected to proceed through a classic S_N2 mechanism. The approach of the nucleophile from the backside of the carbon-bromine bond leads to a trigonal bipyramidal transition state, followed by the inversion of stereochemistry (if the carbon were chiral) and the expulsion of the bromide ion. The high reactivity is attributed to the stabilization of the transition state by the adjacent quinoline ring, which can delocalize the partial negative charge.

For intramolecular cyclization reactions, the mechanism will depend on the specific reaction. For example, a [4+2] annulation would proceed through a concerted or stepwise pathway involving the formation of a six-membered ring. vcu.edu

The mechanism of radical bromination to form the starting material involves three key steps: initiation, propagation, and termination. Initiation involves the homolytic cleavage of the bromine source (e.g., NBS) to generate a bromine radical. In the propagation steps, the bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-fluoroquinoline to form a stabilized quinolylmethyl radical and HBr. This radical then reacts with a molecule of Br₂ (or NBS) to form the product and a new bromine radical, which continues the chain reaction. Termination steps involve the combination of any two radicals to form a non-radical species.

Mechanistic studies of the reactions of fluoroquinolones have also been of interest, particularly in the context of their biological activity, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov While not directly related to the synthetic transformations discussed here, these studies highlight the complex electronic nature of the fluoroquinoline scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques in Fluoroquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. For a molecule such as 2-(Bromomethyl)-5-fluoroquinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its atomic connectivity and chemical environment.

Proton NMR Spectroscopy (¹H NMR)

In a hypothetical ¹H NMR spectrum of 2-(Bromomethyl)-5-fluoroquinoline, distinct signals would be expected for the protons of the quinoline (B57606) ring system and the bromomethyl group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their chemical shifts and coupling patterns influenced by the positions of the fluorine and bromomethyl substituents. The protons of the bromomethyl (-CH₂Br) group would likely resonate as a singlet further upfield, anticipated in the range of 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

Hypothetical ¹H NMR Data for 2-(Bromomethyl)-5-fluoroquinoline

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.4 d 1H H-4
~7.8 d 1H H-8
~7.6 dd 1H H-6
~7.4 t 1H H-7
~7.2 d 1H H-3

Carbon-13 NMR Spectroscopy (¹³C NMR)

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atoms of the quinoline ring would appear in the aromatic region (110-160 ppm), with the carbon bearing the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbon of the bromomethyl group would be found in the aliphatic region, typically around 30-40 ppm.

Hypothetical ¹³C NMR Data for 2-(Bromomethyl)-5-fluoroquinoline

Chemical Shift (δ) ppm Assignment
~160 (d, ¹JCF ≈ 250 Hz) C-5
~155 C-2
~148 C-8a
~135 C-4
~130 C-6
~125 C-4a
~122 C-8
~120 (d, ²JCF ≈ 20 Hz) C-7
~115 (d, ²JCF ≈ 25 Hz) C-3

Fluorine-19 NMR Spectroscopy (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique. It would show a single resonance for the fluorine atom at position 5. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the electronic effects of the other substituents. This technique is highly sensitive to the local electronic environment, making it a powerful probe for structural confirmation.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of 2-(Bromomethyl)-5-fluoroquinoline and to analyze its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak ([M]⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₀H₇BrFN). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for such a molecule would likely involve the loss of the bromine atom or the entire bromomethyl group.

Hypothetical Mass Spectrometry Data for 2-(Bromomethyl)-5-fluoroquinoline

m/z Interpretation
240/242 [M]⁺ Molecular ion peak (showing Br isotope pattern)
161 [M-Br]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the hypothetical IR spectrum of 2-(Bromomethyl)-5-fluoroquinoline, characteristic absorption bands would be expected for the C-H, C=C, C=N, C-F, and C-Br bonds.

Hypothetical IR Absorption Bands for 2-(Bromomethyl)-5-fluoroquinoline

Wavenumber (cm⁻¹) Intensity Assignment
3100-3000 Medium Aromatic C-H stretching
1620-1580 Strong C=C and C=N stretching in the quinoline ring
1250-1150 Strong C-F stretching

Computational Chemistry and Theoretical Studies of Fluoroquinoline Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic landscape of fluoroquinoline derivatives. nih.govmdpi.com DFT methods are employed to calculate various molecular properties that govern the behavior of these compounds. acs.org

Key Applications of DFT in Fluoroquinoline Research:

Electronic Structure Analysis: DFT calculations provide detailed information about the distribution of electrons within a molecule, including the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

Reactivity Descriptors: Global reactivity descriptors such as electronegativity, chemical hardness, and softness are calculated to predict the reactivity of different fluoroquinolone derivatives. acs.org These descriptors help in understanding how structural modifications, such as the introduction of a bromomethyl or fluorine group, can influence the molecule's susceptibility to nucleophilic or electrophilic attack. nih.gov

Spectroscopic Properties: DFT is used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). nih.gov This is invaluable for the structural characterization of newly synthesized compounds.

Thermodynamic Properties: Thermochemical parameters like bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA) can be calculated to understand the antioxidant potential and metabolic pathways of these molecules. mdpi.com

Table 1: Examples of DFT-Calculated Properties for Fluoroquinoline-Related Compounds Note: This table presents hypothetical data for illustrative purposes, as specific data for 2-(Bromomethyl)-5-fluoroquinoline is not available.

Parameter Value Significance
HOMO Energy -6.5 eV Relates to the ability to donate electrons
LUMO Energy -1.2 eV Relates to the ability to accept electrons
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability
Dipole Moment 3.5 D Influences solubility and intermolecular interactions
Electron Affinity 1.1 eV Energy released when an electron is added
Ionization Potential 7.8 eV Energy required to remove an electron

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility and intermolecular interactions of fluoroquinolones over time. nih.gov This is particularly important for understanding how these molecules behave in a biological environment, such as near a receptor binding site.

MD simulations can reveal the preferred conformations of a molecule in different solvent environments and how it interacts with surrounding water molecules or ions. acs.org For a molecule like 2-(Bromomethyl)-5-fluoroquinoline, MD simulations could explore the rotational freedom of the bromomethyl group and how this affects its interaction with potential biological targets. These simulations are also crucial for understanding the stability of protein-ligand complexes. nih.gov

Theoretical Modeling of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-stacking, are critical in determining the structure and function of biological macromolecules and in the binding of ligands to receptors. acs.org Theoretical models are used to identify and quantify these weak interactions.

For halogenated quinolines, the presence of fluorine and bromine atoms introduces the possibility of halogen bonding, a directional interaction between a halogen atom and a Lewis base. acs.org Computational methods can predict the strength and geometry of these bonds, which can be a key factor in the binding affinity of a drug candidate. The Quantum Theory of Atoms in Molecules (QTAIM) is one such method used to analyze the electron density and characterize these interactions. mdpi.com

Computational Investigation of Structure-Reactivity Relationships in Fluoroquinoline Derivatives

By systematically modifying the structure of a parent fluoroquinolone molecule in silico and calculating its properties, researchers can establish structure-reactivity relationships (SRRs). This involves correlating changes in structural features (e.g., the position and nature of substituents) with changes in reactivity or biological activity.

For instance, computational studies can explore how substituting different halogens at various positions on the quinoline (B57606) ring affects the molecule's electronic properties and, consequently, its reactivity. nih.gov This information is vital for designing new derivatives with enhanced desired properties.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway.

For the synthesis of a compound like 2-(Bromomethyl)-5-fluoroquinoline, computational methods could be used to:

Investigate the mechanism of halogenation of the precursor molecule. rsc.org

Compare the feasibility of different synthetic routes by calculating the activation energies for key steps.

Understand the regioselectivity of a reaction, for example, why a substituent is added to a specific position on the quinoline ring. researchgate.net

Prediction of Theoretical Binding Interactions through Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govresearchgate.net This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

In the context of fluoroquinolones, docking studies are often performed to predict their binding modes with bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govd-nb.info These studies can identify key amino acid residues in the binding site that interact with the ligand and can reveal the importance of specific functional groups on the fluoroquinolone for binding affinity. For 2-(Bromomethyl)-5-fluoroquinoline, docking studies could predict how the bromomethyl and fluoro groups contribute to its binding to a target protein. researchgate.net

Table 2: Example of Molecular Docking Results for a Fluoroquinoline Derivative with a Target Protein Note: This table presents hypothetical data for illustrative purposes.

Parameter Value Description
Binding Affinity -8.5 kcal/mol Estimated free energy of binding
Interacting Residues Asp87, Ser91, Arg94 Key amino acids in the binding pocket
Type of Interactions Hydrogen bonds, hydrophobic interactions, halogen bonds Forces stabilizing the ligand-protein complex

Synthetic Applications and Further Derivative Synthesis from 2 Bromomethyl 5 Fluoroquinoline

Role as a Versatile Building Block in Complex Organic Synthesis

2-(Bromomethyl)-5-fluoroquinoline serves as a pivotal starting material in the assembly of complex molecular architectures. The high reactivity of the bromomethyl group at the C-2 position allows for a variety of chemical transformations, primarily through nucleophilic substitution reactions. This reactive handle enables the facile introduction of diverse functional groups and the construction of new ring systems. The presence of the fluorine atom at the C-5 position enhances the molecule's metabolic stability and modulates its electronic properties, making the resulting derivatives attractive candidates for drug discovery. nih.govsciencedaily.com

The utility of halogenated quinolines as key building blocks is well-established in the synthesis of antimicrobial agents and other pharmaceuticals. researchgate.net The bromomethyl moiety, in particular, is a powerful tool for elaboration. For instance, similar bromomethyl-containing heterocycles, like 2-bromo-5-(bromomethyl)thiophene, are employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.netnih.govresearchgate.net This reactivity profile suggests that 2-(Bromomethyl)-5-fluoroquinoline can be readily engaged in similar coupling protocols to attach various aryl or heteroaryl substituents, further expanding its synthetic utility.

The strategic importance of fluorinated building blocks in drug design cannot be overstated, as they often impart desirable pharmacokinetic and pharmacodynamic properties. nih.gov Compounds like 2- and 3-trifluoromethylmorpholines are sought-after building blocks, highlighting the demand for heterocycles bearing fluorinated substituents. enamine.net Therefore, 2-(Bromomethyl)-5-fluoroquinoline stands as a prime example of a fluorinated heterocyclic building block, poised for the generation of diverse and biologically relevant compounds.

Synthesis of Annulated Heterocyclic Systems Based on the Quinoline (B57606) Framework

The reactive nature of the bromomethyl group in conjunction with the quinoline nitrogen atom provides a powerful platform for the synthesis of annulated (fused) heterocyclic systems. These reactions, often proceeding through an initial quaternization of the quinoline nitrogen followed by an intramolecular cyclization, lead to the formation of a variety of polycyclic heteroaromatic compounds.

Pyranoquinoline Derivatives

The synthesis of pyrano[3,2-c]quinolones has been achieved through acid-catalyzed tandem reactions of 4-hydroxyquinolones with propargylic alcohols. nih.gov While not starting directly from 2-(bromomethyl)-5-fluoroquinoline, this highlights one of the many strategies to access this fused ring system. A plausible route utilizing 2-(bromomethyl)-5-fluoroquinoline would involve its reaction with a suitable oxygen-containing nucleophile to build the pyran ring. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrano[2,3-b]quinoline scaffold.

Starting MaterialReagentProduct ClassReference
4-hydroxy-1-methylquinolin-2(1H)-onePropargylic alcoholsPyrano[3,2-c]quinolone nih.gov
2-(Bromomethyl)-5-fluoroquinoline1,3-Dicarbonyl compounds (hypothetical)Pyrano[2,3-b]quinolineN/A

Oxazoloquinoline and Imidazoquinoline Derivatives

The construction of oxazolo- and imidazo-fused quinolines from quinoline precursors is a well-documented strategy. For instance, oxazolo[4,5-c]quinoline-4(5H)-ones can be synthesized from ethyl 2-chlorooxazole-4-carboxylate. nih.gov A more direct approach involves the Pictet-Spengler reaction to generate 4-substituted oxazolo[4,5-c]quinolines. rsc.org The synthesis of oxazolo[4,5-c]-quinolinone analogs has also been reported from ethyl 2-aminooxazole-4-carboxylate as part of a multi-step sequence. korea.ac.kr

The synthesis of imidazo[1,2-a]quinolines can be achieved through various methods, including the reaction of 2-aminoquinolines with α-halocarbonyl compounds or via iodocyclization of 2-allylaminoquinoline derivatives. jetir.org A particularly relevant approach is the cyclocondensation of 2-(aminomethyl)quinolines with electrophilically activated nitroalkanes. beilstein-journals.org This method, which has been demonstrated with 6-bromo-2-(bromomethyl)quinoline as a precursor to the required aminomethylquinoline, provides a clear pathway for the utilization of 2-(Bromomethyl)-5-fluoroquinoline in the synthesis of imidazo[1,5-a]quinoline derivatives. beilstein-journals.org Another strategy involves an iodine-mediated decarboxylative cyclization between α-amino acids and 2-methyl quinolines. rsc.org

PrecursorMethodFused SystemReference
Ethyl 2-chlorooxazole-4-carboxylateMulti-step synthesisOxazolo[4,5-c]quinoline nih.gov
2-(Oxazol-5-yl)anilinePictet–Spengler reactionOxazolo[4,5-c]quinoline rsc.orgrsc.org
6-Bromo-2-(bromomethyl)quinolineGabriel synthesis, then cyclocondensationImidazo[1,5-a]quinoline beilstein-journals.org
2-Allylaminoquinoline derivativesIodocyclizationImidazo[1,2-a]quinoline jetir.org

Pyrroloquinoline Derivatives

Pyrrolo[1,2-a]quinolines represent an important class of tricyclic heterocycles. A common synthetic strategy involves the 1,3-dipolar cycloaddition of quinolinium ylides. These ylides can be generated in situ from the reaction of 2-(bromomethyl)quinolines with a base. For example, quaternary salts of lepidine (4-methylquinoline) react with phenacyl bromides to form intermediates that, upon treatment with electron-deficient alkynes in the presence of a base, yield pyrrolo[1,2-a]quinoline derivatives. This methodology is directly applicable to 2-(Bromomethyl)-5-fluoroquinoline, which can serve as the precursor to the necessary quinolinium salt. Another approach involves the cyclization of 2-(1-pyrrolyl)phenylacetic acid, which is prepared from 2-nitrophenylacetic acid over several steps. imist.ma

Precursor TypeKey ReactionFused SystemReference
Quaternary quinolinium salts1,3-Dipolar cycloadditionPyrrolo[1,2-a]quinoline
2-Nitrophenylacetic acidMulti-step synthesis and cyclizationPyrrolo[1,2-a]quinoline imist.ma

Furoquinoline Derivatives

Furoquinoline systems can be assembled using various synthetic strategies. One method involves the acid-catalyzed tandem reaction of 4-hydroxyquinolones with propargylic alcohols, which can yield furo[3,2-c]quinolones. nih.gov A synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]quinoline has been reported starting from 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol via an electrophilic intramolecular heterocyclization. researchgate.net The synthesis of novel furo[2,3-b]quinoline derivatives has also been accomplished by introducing various substituents at the 6-position of a pre-formed furo[2,3-b]quinoline core. nih.gov For 2-(Bromomethyl)-5-fluoroquinoline, a potential route to a furo[2,3-b]quinoline would involve reaction with a salicylaldehyde derivative, followed by cyclization.

PrecursorMethodFused SystemReference
4-Hydroxy-1-methylquinolin-2(1H)-oneAcid-catalyzed reaction with propargylic alcoholsFuro[3,2-c]quinolone nih.gov
3-(2-Chloroprop-2-en-1-yl)-2-methylquinolin-4-olElectrophilic intramolecular heterocyclizationDihydrofuro[3,2-c]quinoline researchgate.net
2-Bromine-6-hydroxy-furo-[2,3-b]quinolineSubstitution at C-6Furo[2,3-b]quinoline nih.gov

Preparation of Hybrid Molecules Incorporating the Fluoroquinoline Scaffold with Other Heterocyclic Systems

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a promising strategy in drug discovery to overcome drug resistance and enhance biological activity. nih.govnih.gov The fluoroquinolone core is a popular scaffold for the development of such hybrid molecules. nih.govmdpi.com The reactive bromomethyl group of 2-(Bromomethyl)-5-fluoroquinoline is an ideal anchor point for attaching other heterocyclic moieties via a stable linker.

Various heterocyclic systems have been successfully incorporated into fluoroquinolone structures. For example, the carboxyl group at the C-3 position of traditional fluoroquinolones has been modified to include 1,3,4-oxadiazole and 1,2,4-triazole rings. mdpi.comjmchemsci.com These syntheses often proceed through a hydrazide intermediate which is then cyclized with appropriate reagents. A similar strategy could be envisioned where the bromomethyl group of 2-(Bromomethyl)-5-fluoroquinoline reacts with a heterocyclic thiol, such as a mercaptotriazole, to form a stable thioether linkage. nih.gov

The synthesis of hybrid compounds can lead to molecules with dual-action capabilities or improved pharmacological profiles. orientjchem.org For example, linking a fluoroquinolone to a quinazolinone moiety has been explored to develop new antibacterial agents. dntb.gov.ua The versatility of the bromomethyl group allows for reaction with a wide range of nucleophiles, including amines and thiols, which are common functionalities on other heterocyclic rings. This enables the creation of a diverse library of hybrid molecules for biological screening. nih.govnih.gov

Fluoroquinolone CoreLinked HeterocycleLinkage Type (Potential)Reference
Ciprofloxacin (B1669076) (via C-3 carboxyl)1,3,4-OxadiazoleAmide/Ester then cyclization mdpi.com
Levofloxacin (B1675101) (via C-6 carboxyl)1,2,4-Triazole-3-thiolAmide then cyclization jmchemsci.com
2-(Bromomethyl)-5-fluoroquinolineMercaptotriazole (hypothetical)Thioether nih.gov
CiprofloxacinQuinazolinoneAmide dntb.gov.ua

Application in Radioligand Development as Precursors for Imaging Agents

The development of radioligands for use in imaging techniques such as Positron Emission Tomography (PET) is a critical area of research for diagnosing and understanding various diseases. Quinoline derivatives have emerged as a promising scaffold for the design of such imaging agents due to their ability to be readily functionalized and their favorable pharmacokinetic properties.

While direct studies employing 2-(Bromomethyl)-5-fluoroquinoline for radioligand synthesis are not detailed in the available literature, the inherent reactivity of the bromomethyl group makes it an excellent electrophilic partner for nucleophilic substitution reactions. This functionality is ideal for the introduction of a radiolabel, either directly or through a prosthetic group.

Hypothetical Synthetic Strategy:

A plausible synthetic route for a PET imaging agent using 2-(Bromomethyl)-5-fluoroquinoline would involve the alkylation of a suitable precursor with a fluorine-18 (¹⁸F) labeled nucleophile. The general scheme could be as follows:

Nucleophilic Precursor: A molecule with a high affinity for the biological target of interest (e.g., a receptor or enzyme) would be functionalized with a nucleophilic group, such as an amine, thiol, or alcohol.

Radiolabeling: A common method for introducing ¹⁸F is through the use of [¹⁸F]fluoride, which can be used to prepare a variety of small, radiolabeled building blocks.

Conjugation: The radiolabeled nucleophile would then be reacted with 2-(Bromomethyl)-5-fluoroquinoline. The bromine atom, being a good leaving group, would be displaced by the nucleophile, forming a stable carbon-nucleophile bond and incorporating the fluoroquinoline moiety into the final radioligand.

The resulting radiotracer would combine the biological targeting properties of the precursor molecule with the imaging capabilities afforded by the ¹⁸F isotope and the physicochemical properties of the 5-fluoroquinoline (B1202552) core.

Reactant 1 Reactant 2 Potential Product Class Imaging Application
Target-specific molecule with a nucleophilic handle (e.g., R-NH₂)2-(Bromomethyl)-5-fluoroquinolineAmine-linked quinoline derivativesPET imaging of specific receptors or enzymes
[¹⁸F]Fluoroalkylamine2-(Bromomethyl)-5-fluoroquinoline¹⁸F-labeled quinoline conjugatesNeurological, oncological, or cardiological PET imaging

It is important to note that this represents a theoretical application, and further research would be required to validate the synthesis and efficacy of such imaging agents.

Design and Synthesis of Conformationally Restricted Analogues for Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of potent and selective probes often involves the synthesis of conformationally restricted analogues of known bioactive molecules. This structural constraint can lock the molecule into a specific bioactive conformation, leading to enhanced affinity and selectivity for its biological target.

The rigid quinoline scaffold makes it an attractive building block for the synthesis of such conformationally restricted molecules. The 2-(bromomethyl) group of 2-(Bromomethyl)-5-fluoroquinoline provides a reactive handle for intramolecular cyclization reactions, which are a key strategy for introducing conformational constraints.

Potential Synthetic Approaches:

The synthesis of conformationally restricted analogues from 2-(Bromomethyl)-5-fluoroquinoline could be achieved through several cyclization strategies:

Intramolecular Alkylation: A substrate containing both the 2-(bromomethyl)quinoline moiety and a suitably positioned nucleophile could undergo an intramolecular cyclization to form a new ring system. The nature of the nucleophile and the length of the tether would determine the size and conformation of the resulting cyclic structure.

Multi-component Reactions: 2-(Bromomethyl)-5-fluoroquinoline could be employed in multi-component reactions where its reactive nature allows for the construction of complex, polycyclic systems in a single step.

Starting Material Feature Synthetic Strategy Resulting Structural Feature Potential Application as Chemical Probe
Reactive 2-(bromomethyl) groupIntramolecular nucleophilic substitutionFused polycyclic ring systemProbing protein-protein interactions
Rigid quinoline scaffoldMulti-component cyclization reactionsSpirocyclic or bridged ring systemsInvestigating enzyme active sites

The development of such conformationally restricted probes derived from 2-(Bromomethyl)-5-fluoroquinoline could provide valuable tools for chemical biology and drug discovery. However, specific examples of such syntheses are not currently described in the scientific literature, highlighting an area for future research.

Future Directions and Emerging Research Avenues in the Chemistry of 2 Bromomethyl 5 Fluoroquinoline

Development of Novel and Efficient Synthetic Methodologies for Highly Functionalized Fluoroquinolines

The synthesis of quinoline (B57606) derivatives has a rich history, with classical methods such as the Gould-Jacobs, Conrad-Limpach, and Friedländer reactions providing the foundational routes to this important heterocyclic system. nih.gov However, these traditional methods often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and limited functional group tolerance. nih.gov Recognizing these limitations, modern synthetic chemistry has focused on developing more efficient and versatile methodologies for the preparation of highly functionalized fluoroquinolines.

Recent advancements have emphasized the importance of creating diverse libraries of quinoline analogues for biological screening. nih.govnih.govnih.gov The introduction of a fluorine atom onto the quinoline core, as in 2-(bromomethyl)-5-fluoroquinoline, can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability and binding affinity to target proteins.

Researchers are actively exploring novel synthetic strategies that offer improved yields, greater step economy, and broader substrate scope. For instance, new catalytic systems and one-pot reactions are being developed to streamline the synthesis of complex fluoroquinoline derivatives. rsc.org These modern approaches are crucial for the efficient generation of novel compounds that can be evaluated for their therapeutic potential.

Exploration of Undiscovered Reaction Pathways and Catalytic Systems for Fluoroquinoline Derivatization

The derivatization of the fluoroquinoline scaffold is critical for fine-tuning its biological activity. The development of novel reaction pathways and catalytic systems is at the forefront of this endeavor. While traditional methods for quinoline synthesis exist, there is a continuous drive to discover greener and more efficient alternatives. bohrium.comprimescholars.com

Recent research has highlighted several innovative approaches:

Calcium Catalysis: The use of Calcium(II) triflate (Ca(OTf)₂) as a sustainable catalyst for Friedlander annulation and subsequent Csp³–H functionalization has been reported. This method offers high efficiency and regioselectivity under solvent-free conditions. rsc.org

Metal-Free Cyclization: An iodine-mediated decarboxylative cyclization of α-amino acids and 2-methyl quinolines has been developed to afford imidazo[1,5-a]quinolines, avoiding the use of metal catalysts. rsc.org

Nanocatalysis: Engineered N-doped graphene quantum dots/CoFe₂O₄ spherical composites have been utilized as a robust and retrievable catalyst for the microwave-assisted synthesis of quinoline-3-carbonitrile derivatives. rsc.org

Zeolite Catalysis: Mesoporous Ni/beta zeolite has demonstrated high efficiency and enhanced stability in the vapor-phase synthesis of quinoline from glycerol (B35011) and aniline (B41778). rsc.org

These emerging catalytic systems and reaction pathways provide powerful tools for accessing a wider range of functionalized fluoroquinolines, including those derived from 2-(bromomethyl)-5-fluoroquinoline, thereby expanding the chemical space for drug discovery.

Integration of Advanced Automation and High-Throughput Techniques in Fluoroquinoline Synthesis

The demand for large and diverse compound libraries for drug screening has propelled the integration of automation and high-throughput experimentation (HTE) in medicinal chemistry. oxfordglobal.comacs.org These technologies are significantly accelerating the pace of research in fluoroquinoline synthesis.

Key aspects of this integration include:

Automated Synthesis: Automated synthesizers and robotic systems are being employed to perform chemical reactions with high precision and reproducibility, which is particularly beneficial for complex multi-step syntheses. oxfordglobal.comhelgroup.com This allows for the rapid generation of analogues of lead compounds for structure-activity relationship (SAR) studies.

High-Throughput Screening (HTS): HTS enables the rapid evaluation of a vast number of reaction conditions in parallel, using microtiter plates. acs.orgacs.org This is invaluable for optimizing reaction parameters and discovering novel catalytic systems for fluoroquinoline derivatization. For example, HTS was used to identify optimal conditions for the methylation of quinoline by screening various photocatalysts and solvents. acs.org

Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters, improved safety for hazardous reactions, and facile scalability. nih.govresearchgate.net The automated synthesis of ciprofloxacin (B1669076), a well-known fluoroquinolone antibiotic, has been successfully demonstrated using a continuous-flow system. nih.gov

Microdroplet Reactions: This emerging technique utilizes microdroplets as individual reactors, offering significantly accelerated reaction times and high yields, often without the need for catalysts. nih.govfrontiersin.orgnih.gov It has been successfully applied to the high-throughput synthesis of quinoxaline (B1680401) derivatives, a related class of heterocycles. nih.govfrontiersin.orgnih.gov

The synergy between automation, HTE, and advanced reactor technologies is revolutionizing the synthesis of fluoroquinoline derivatives, enabling chemists to explore chemical space more efficiently and accelerate the discovery of new drug candidates. oxfordglobal.com

Application of Advanced Computational Methodologies for Predictive Chemistry and Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods for predicting molecular properties and guiding the design of new compounds. In the context of fluoroquinolines, these methodologies are being applied to understand structure-activity relationships and to design novel derivatives with enhanced therapeutic profiles.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. rsc.orgarabjchem.orgresearchgate.netrsc.orguantwerpen.be These studies can provide insights into global and local reactivity descriptors such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Fukui functions, which help in understanding reaction mechanisms and predicting sites of reactivity. arabjchem.orguantwerpen.be

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijbpas.comresearchgate.net Machine learning algorithms, such as random forest and support vector machines, are increasingly being used to develop robust and predictive QSAR models for fluoroquinolones. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It is used to understand the binding mode of fluoroquinolone derivatives to their biological targets and to design new analogues with improved binding affinity. arabjchem.org

The integration of these computational methods allows for a more rational and efficient approach to drug design, reducing the time and cost associated with the discovery of new fluoroquinoline-based therapeutics. arxiv.orgarxiv.org

Innovations in Sustainable Synthesis for Quinoline Derivatives

The principles of green chemistry are increasingly influencing the development of synthetic methodologies in the pharmaceutical industry. The focus is on designing processes that are more environmentally friendly, economically viable, and safer. nih.govbohrium.comprimescholars.com

Key trends in the sustainable synthesis of quinoline derivatives include:

Green Solvents and Catalysts: Researchers are actively seeking to replace hazardous organic solvents with greener alternatives, such as water or ionic liquids. bohrium.comprimescholars.com The use of recyclable and environmentally benign catalysts is also a major focus. bohrium.comprimescholars.com

Energy-Efficient Methods: Microwave and ultrasound-assisted synthesis have emerged as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. nih.govijbpas.com

Atom Economy: One-pot and multi-component reactions are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. nih.gov

Renewable Feedstocks: While not yet widely implemented for quinoline synthesis, the use of renewable starting materials is a long-term goal for sustainable chemistry.

These green chemistry approaches are not only beneficial for the environment but also offer economic advantages by reducing waste and energy consumption. acs.orgacs.orgresearchgate.netijpsjournal.com The development of sustainable synthetic routes for fluoroquinolones is crucial for the long-term viability of this important class of compounds.

Q & A

Q. How can researchers optimize purification techniques for bromomethylated quinolines?

  • Methodology : Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water). For high-purity batches (>98%), use preparative HPLC (C18, isocratic elution) with MS-guided fraction collection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.